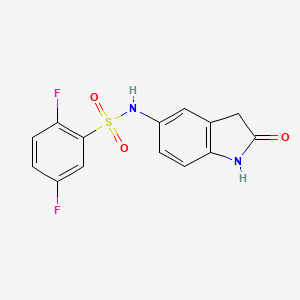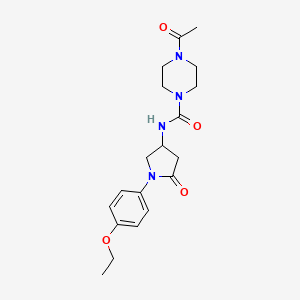
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea, commonly known as CFTR inhibitor, is a small molecule drug that has gained significant attention in the field of cystic fibrosis research. It acts by inhibiting the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the flow of chloride ions in and out of cells. CFTR inhibitors have been studied extensively for their potential therapeutic applications in cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems.
Applications De Recherche Scientifique
Neuropharmacological Effects:
- Research has shown that N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, a class including 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea, demonstrate anxiolytic activity and muscle-relaxant properties, indicating potential applications in addressing anxiety and muscle tension disorders. These properties are significantly separated from other central nervous system activities like anticonvulsant, sedative, and hypnotic effects (Rasmussen et al., 1978).
Optoelectronic Applications:
- Studies on similar compounds, such as 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, have revealed significant electro-optic properties. These findings suggest potential applications in nonlinear optics and optoelectronic device fabrications. Properties like high second and third harmonic generation values indicate their suitability for use in advanced technological applications (Shkir et al., 2018).
Material Science and Crystallography:
- Investigations into the molecular structure, vibrational spectra, and electronic properties of similar compounds have provided insights into their potential use in material science. For instance, studies on the crystal structure of flufenoxuron, a benzoylurea pesticide structurally related to this compound, have revealed complex intermolecular interactions, suggesting potential applications in designing new materials with specific properties (Jeon et al., 2014).
Chemical Sensing and Environmental Analysis:
- The compound's related structures have been utilized in the development of fluorescent pH sensors. These sensors demonstrate the ability to detect acidic and basic organic vapors, indicating potential applications in environmental monitoring and chemical analysis (Yang et al., 2013).
Corrosion Inhibition:
- In the field of corrosion science, related compounds have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests the potential use of this compound in protecting metal surfaces against corrosive damage, particularly in industrial settings (Bahrami & Hosseini, 2012).
Propriétés
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2/c18-11-5-7-13(8-6-11)22-10-12(9-16(22)23)20-17(24)21-15-4-2-1-3-14(15)19/h1-8,12H,9-10H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKIWZDGHHJRLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorophenyl)-2-((8-methoxy-5-methyl-4-oxo-3-propyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2924006.png)



![N-(3,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2924013.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2924014.png)


![N-(3,4-dimethoxyphenethyl)-6-(8-oxo-6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2924020.png)

![N-methyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2924024.png)
